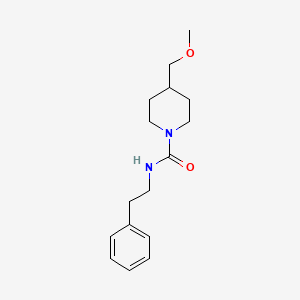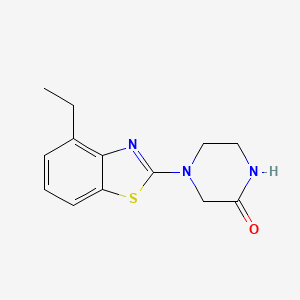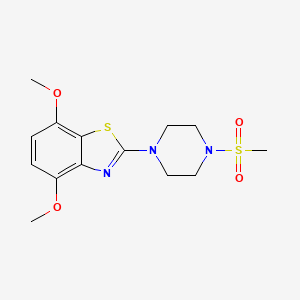
4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide (MMPPC) is a synthetic molecule with a wide range of potential applications in the field of scientific research. It is a versatile and powerful molecule that can be used in many different laboratory experiments. MMPPC is a chiral compound that has been used in the development of various drugs, including analgesics, anti-inflammatories, and anticonvulsants. In addition, it has been used in the synthesis of various other compounds and has been studied for its potential applications in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide has a wide range of potential applications in the field of scientific research. It has been used in the development of various drugs, including analgesics, anti-inflammatories, and anticonvulsants. In addition, it has been used in the synthesis of various other compounds and has been studied for its potential applications in the field of biochemistry and physiology. 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide has been used as a model compound to study the mechanisms of action of drugs and their effects on the body. It has also been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular and respiratory systems.
Mecanismo De Acción
The mechanism of action of 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide is not fully understood. However, it is believed to act as an agonist at certain receptors in the body, including the serotonin, dopamine, and norepinephrine receptors. It is also believed to interact with certain enzymes, such as monoamine oxidase, and to affect the levels of certain neurotransmitters in the brain. In addition, 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide is thought to have an effect on the metabolism of certain drugs, as well as the absorption and distribution of certain drugs in the body.
Biochemical and Physiological Effects
4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide has been studied for its potential effects on the biochemical and physiological processes in the body. It has been shown to affect the levels of certain neurotransmitters, such as serotonin, dopamine, and norepinephrine, as well as the metabolism of certain drugs. In addition, 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide has been studied for its effects on the cardiovascular and respiratory systems, as well as its effects on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide is a versatile and powerful molecule that has a wide range of potential applications in the field of scientific research. It can be synthesized using a variety of methods, and it is commercially available. In addition, it is a chiral compound, which makes it useful for certain types of experiments. However, there are also some limitations to using 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide in laboratory experiments. It is not very stable, and it is not soluble in water, which can make it difficult to work with. In addition, it is not very soluble in organic solvents, which can make it difficult to dissolve in certain solutions.
Direcciones Futuras
4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide has a wide range of potential applications in the field of scientific research. It has been used in the development of various drugs, and it has been studied for its potential effects on the biochemical and physiological processes in the body. In the future, 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide could be used to develop new drugs and to further study its effects on the body. In addition, it could be used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular and respiratory systems. Finally, 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide could be used to study the effects of drugs on the immune system, as well as the effects of drugs on the metabolism of certain drugs.
Métodos De Síntesis
4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide can be synthesized through a number of different methods. The most common method is the Grignard reaction, which involves the reaction of a Grignard reagent with a carbonyl compound to produce an alcohol. Other methods of synthesis include the Wittig reaction, the Stork enamine reaction, and the Ullmann reaction. Each of these methods has its own advantages and disadvantages, and the choice of method will depend on the desired outcome of the synthesis. In addition, 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide can be synthesized from commercially available starting materials, such as 4-methoxymethylbenzaldehyde and 2-phenylethylamine.
Propiedades
IUPAC Name |
4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-20-13-15-8-11-18(12-9-15)16(19)17-10-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEANGUDLNFOSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B6426378.png)


![6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426404.png)
![6-ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426407.png)


![4,7-dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426430.png)
![4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426441.png)
![5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide](/img/structure/B6426446.png)


![N-(3-methyl-1,2-oxazol-5-yl)-2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6426465.png)
![2,6-difluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6426472.png)